2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile is a complex organic compound with significant chemical properties and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of 478.62 g/mol . This compound belongs to the class of dinitriles and features two bulky 3,4-dimethoxyphenyl groups and two isopropyl groups attached to a heptane backbone.
2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile can be classified as:
The synthesis of 2,6-bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as strong bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperatures. Reaction conditions like temperature, pressure, and time must be optimized for maximum yield and purity.
The molecular structure of 2,6-bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile features:
The compound's structural data can be represented in various forms including:
CC(C)C(C#N)C(C#N)(C1=CC(=C(C=C1OC)OC)OC)C1=CC(=C(C=C1OC)OC)OC
UNII-8EG67K5OKC
The compound can undergo several types of chemical reactions:
Reactions are typically performed under anhydrous conditions to prevent unwanted hydrolysis of the nitrile groups. The choice of catalysts or conditions can significantly influence reaction pathways and yields.
The mechanism of action for 2,6-bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile involves:
Experimental data on binding affinities and biological activities would be necessary for a comprehensive understanding of its mechanism.
2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile may have potential applications in:
This compound represents an intriguing area for further research given its complex structure and potential applications across multiple scientific disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: